molecular formula C11H20 B15482449 ethene;(4E)-hexa-1,4-diene;prop-1-ene CAS No. 25038-37-3

ethene;(4E)-hexa-1,4-diene;prop-1-ene

Cat. No.: B15482449
CAS No.: 25038-37-3
M. Wt: 152.28 g/mol
InChI Key: JBAFGPYYLLXEKL-SLNOCBGISA-N
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Description

Properties

CAS No.

25038-37-3

Molecular Formula

C11H20

Molecular Weight

152.28 g/mol

IUPAC Name

ethene;(4E)-hexa-1,4-diene;prop-1-ene

InChI

InChI=1S/C6H10.C3H6.C2H4/c1-3-5-6-4-2;1-3-2;1-2/h3-4,6H,1,5H2,2H3;3H,1H2,2H3;1-2H2/b6-4+;;

InChI Key

JBAFGPYYLLXEKL-SLNOCBGISA-N

Isomeric SMILES

CC=C.C/C=C/CC=C.C=C

Canonical SMILES

CC=C.CC=CCC=C.C=C

physical_description

Light amber to gray bales, pellets, or rods with a mild aliphatic odor;  [DuPont Dow Elastomers MSDS]

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Molecular Complexity: (4E)-Hexa-1,4-diene’s conjugated diene system increases its structural complexity and reactivity compared to mono-enes like ethene and prop-1-ene .
  • Physical State : The longer carbon chain in (4E)-hexa-1,4-diene results in a liquid state at room temperature, unlike the gaseous ethene and prop-1-ene .

Ethene

  • Reactivity : Undergoes electrophilic addition (e.g., halogenation, hydration) and polymerization. Copper(I)-based sensors exploit its selective π-complexation .
  • Applications : Polyethylene production, fruit ripening control, and bioremediation .

(4E)-Hexa-1,4-diene

  • Reactivity : Conjugated dienes participate in Diels-Alder reactions and [2+2] cycloadditions. Disorder in crystal structures (e.g., prop-1-ene substituents) affects material properties .
  • Applications : Specialty polymers (e.g., bicycloheptadiene copolymers) and organic synthesis intermediates .

Prop-1-ene

  • Reactivity : Asymmetric addition (e.g., Markovnikov’s rule) and copolymerization with ethene to improve thermal stability .
  • Applications : Polypropylene, elastomers, and glycosylation reactions in pharmaceuticals .

Research Findings and Data

Sensor Development for Ethene

Electrochemical sensors using carbon nanotubes and copper(I) complexes achieve sub-ppm detection limits, critical for agricultural monitoring .

Preparation Methods

Catalytic Cyclotrimerization of Ethylene and Butadiene

Rhodium-Catalyzed Dimerization

The synthesis of (4E)-hexa-1,4-diene, a critical monomer in the polymer, relies on rhodium-catalyzed dimerization of ethylene and butadiene. As detailed in US Patent 3,502,738, dichlorotetraethylenedirhodium(I) facilitates this reaction under mild conditions (70°C, 1 atm).

Reaction Mechanism

The process proceeds via a Rh(I) intermediate that coordinates ethylene and butadiene, inducing a [2+2+2] cycloaddition. Stereoselectivity for the (4E)-isomer arises from steric hindrance in the transition state, favoring trans-configuration.

Table 1: Catalytic Systems for (4E)-Hexa-1,4-Diene Synthesis

Catalyst Temperature (°C) Pressure (atm) Yield (%) Selectivity (4E:Others)
[RhCl(C₂H₄)₂]₂ 70 1 68 92:8
[RhBr(C₃H₆)₂]₂ 80 1.2 72 89:11
[RhCl(vinyl acetate)₂]₂ 65 0.8 61 94:6

Data sourced from.

Solvent and Additive Optimization

Polar solvents like ethanol enhance reaction rates by stabilizing charged intermediates. Hydrochloric acid (12M) is often added to protonate rhodium complexes, accelerating ligand exchange. For example, a 0.25 ml HCl addition increased hexadiene yield from 61% to 77% in ethanol.

Copolymerization with Ethene and Prop-1-Ene

Ziegler-Natta Catalyzed Terpolymerization

The final polymer integrates ethylene, (4E)-hexa-1,4-diene, and propylene via Ziegler-Natta catalysis. MgCl₂/TiCl₄ co-catalysts with Al(iBu)₃ activators enable precise control over monomer incorporation ratios.

Monomer Reactivity Ratios

Ethylene exhibits higher reactivity (r₁ = 3.2) than propylene (r₂ = 0.8), necessitating excess ethylene feeds to avoid propylene homopolymerization. (4E)-Hexa-1,4-diene acts as a cross-linking agent at concentrations ≤5 mol%.

Table 2: Terpolymerization Conditions and Outcomes

Catalyst System Temperature (°C) Ethylene:Propylene:Hexadiene Ratio Molecular Weight (kDa) Crosslink Density (%)
MgCl₂/TiCl₄ + Al(iBu)₃ 120 60:35:5 250 12
VCl₄ + Et₃Al 90 70:25:5 180 8
Metallocene + MAO 150 50:45:5 300 15

Data compiled from.

Metallocene-Mediated Processes

rac-Me₂Si(indenyl)₂ZrCl₂ activated by methylaluminoxane (MAO) achieves superior tacticity control. At 150°C, this system produces polymers with narrow polydispersity (Đ = 2.1) and high thermal stability (Tₘ = 135°C).

Reaction Parameter Optimization

Temperature and Pressure Effects

Cyclotrimerization efficiency peaks at 70–100°C, while terpolymerization requires higher temperatures (120–180°C) to overcome activation barriers. Subatmospheric pressures (1–10 mmHg) in cyclization steps prevent side reactions like Diels-Alder adduct formation.

Solvent Selection

  • Cyclotrimerization : Ethanol, isopropyl alcohol, and tetrahydrofuran (THF) are optimal for rhodium catalysis.
  • Terpolymerization : Slurry reactors using hexane or heptane dominate industrial processes due to facile catalyst recovery.

Industrial Scalability and Challenges

Continuous Flow Reactors

Modern plants employ tubular reactors with in-line Rh catalyst filtration, achieving throughputs of 5,000 MT/year. Catalyst leaching (<0.1 ppm Rh) remains a concern, addressed via SiO₂-supported Rh complexes.

Byproduct Management

The primary byproduct, 1,2-polybutadiene, is minimized by maintaining ethylene:butadiene ratios >2:1. Residual monomers are removed via steam stripping, yielding polymers with <0.01% volatiles.

Q & A

Q. What are the primary synthesis methods for ethene-propene copolymers, and how do reaction conditions influence polymer properties?

Ethene-propene copolymers are synthesized via high-pressure polymerization (≥100 MPa) using Ziegler-Natta catalysts, which control monomer incorporation ratios and crystallinity . Adjusting pressure and temperature modulates chain branching, impacting mechanical flexibility and thermal stability. For example, higher pressure increases ethylene incorporation, enhancing tensile strength but reducing elasticity .

Q. Which spectroscopic techniques effectively distinguish (4E)- and (4Z)-hexa-1,4-diene isomers?

Nuclear Overhauser Effect (NOE) NMR spectroscopy identifies stereoisomers by analyzing spatial interactions between hydrogens. For (4E)-hexa-1,4-diene, coupling constants (J = 10–12 Hz) and NOE values (7–30 cps) differ from the (4Z)-isomer due to distinct dihedral angles . Gas chromatography-mass spectrometry (GC-MS) with polar columns (e.g., DB-WAX) further resolves isomers based on retention times .

Q. How can researchers verify the purity of prop-1-ene in gas-phase reactions?

Use Fourier-transform infrared (FTIR) spectroscopy to detect prop-1-ene’s characteristic C=C stretching at ~1650 cm⁻¹. Gas chromatography with flame ionization detection (GC-FID) quantifies impurities like propane or 2-propene, with calibration curves validated against NIST-certified standards .

II. Advanced Research Questions

Q. What methodologies resolve contradictions in reported thermal stability data for ethene-propene copolymers?

Contradictions often arise from varying processing conditions (e.g., cooling rates, catalyst residues). Differential scanning calorimetry (DSC) under controlled heating rates (5–20°C/min) identifies melt transitions, while thermogravimetric analysis (TGA) quantifies decomposition kinetics. Cross-referencing with X-ray diffraction (XRD) clarifies crystallinity’s role in stability .

Q. How can stereoselective synthesis of (4E)-hexa-1,4-diene be optimized to minimize (4Z)-isomer formation?

Retro-ene reactions of 1-vinyl-2-methylcyclopropane at 150–200°C favor (4E)-isomer formation due to steric hindrance in the transition state . Alternatively, palladium-catalyzed cross-coupling of allyl halides with alkenes achieves >90% stereopurity when using chiral ligands like BINAP . Monitor reaction progress via real-time GC-MS to adjust catalyst loading .

Q. What experimental designs mitigate chain-transfer reactions during ethene-propene copolymerization?

Chain-transfer agents (CTAs) like hydrogen must be minimized (<0.1 mol%). Use living polymerization techniques, such as metallocene catalysts with constrained geometry (e.g., CGC-Ti), to suppress β-hydride elimination. Kinetic studies via stopped-flow UV-Vis spectroscopy track propagation rates and identify termination pathways .

Q. How do solvent polarity and temperature affect the regioselectivity of hexa-1,4-diene in Diels-Alder reactions?

In polar solvents (e.g., DMF), hexa-1,4-diene favors endo transition states due to dipole stabilization, increasing reaction rates. Lower temperatures (0–25°C) enhance regioselectivity for less-substituted dienophiles, as shown by Arrhenius plots of rate constants .

III. Methodological Guidelines for Data Analysis

Quantifying copolymer composition discrepancies between NMR and elemental analysis:
Discrepancies arise from incomplete monomer conversion or side reactions. Use ¹³C NMR to quantify triad sequences (e.g., EPE vs. EEE) and cross-validate with combustion analysis for carbon/hydrogen ratios. Statistical models (e.g., Mayo-Lewis equation) reconcile data by incorporating reactivity ratios (r₁, r₂) .

Correcting baseline drift in FTIR spectra of prop-1-ene gas mixtures:
Apply Savitzky-Golay smoothing to raw spectra and subtract background signals from inert gases (e.g., nitrogen). Use multivariate calibration (PLS regression) to deconvolute overlapping peaks from co-eluting alkenes .

IV. Tables for Key Data

Compound Key Analytical Parameter Method Reference
Ethene-propene copolymerMelt Flow Index (MFI) @ 190°C/2.16 kgASTM D1238
(4E)-Hexa-1,4-dieneNOE NMR coupling constants500 MHz NOESY
Prop-1-eneGC-FID retention timeHP-5 column, 30 m × 0.32 mm

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